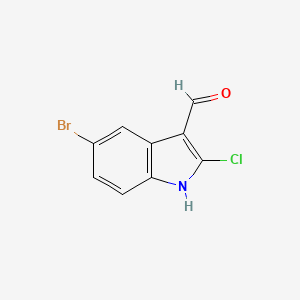

5-bromo-2-chloro-1H-indole-3-carbaldehyde

Description

Significance of the Indole (B1671886) Scaffold in Synthetic Organic Chemistry

The indole ring system is a preeminent structural motif, frequently described as a "privileged scaffold" in medicinal and synthetic chemistry. organic-chemistry.org This bicyclic aromatic heterocycle, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a core component in a vast number of natural products and synthetic compounds with significant biological activity. derpharmachemica.com Its prevalence is noted in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin.

The indole framework's importance extends to the pharmaceutical industry, where it forms the basis for numerous therapeutic agents. ijpsr.com Marketed drugs like the anti-inflammatory indomethacin (B1671933) and the anti-migraine agent sumatriptan (B127528) feature this core structure. derpharmachemica.comnih.gov The ability of the indole scaffold to interact with various biological targets has driven extensive research into developing efficient synthetic methods to access functionalized indoles with diverse substitution patterns. organic-chemistry.orgnih.gov This has made the indole nucleus a focal point for the discovery of new chemical entities with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov

Importance of Functionalized Indole Carbaldehyde Derivatives

Among the various classes of indole derivatives, indole-3-carbaldehydes are particularly important as synthetic intermediates. researchgate.netresearchgate.net The introduction of a carbaldehyde (formyl) group at the C-3 position of the indole ring provides a versatile chemical handle for further molecular elaboration. guidechem.comontosight.ai The carbonyl group readily participates in a wide array of chemical transformations, including carbon-carbon and carbon-nitrogen bond-forming reactions, oxidations, and reductions. researchgate.netontosight.ai

This reactivity makes indole-3-carbaldehydes key precursors for the synthesis of a diverse range of more complex heterocyclic compounds and indole alkaloids. researchgate.netsemanticscholar.org The aldehyde functionality can be converted into various other functional groups or used in condensation reactions to build larger molecular frameworks, highlighting its role as a cornerstone for creating libraries of novel compounds for drug discovery and materials science. ontosight.aiderpharmachemica.com

Contextualizing 5-Bromo-2-chloro-1H-indole-3-carbaldehyde within Substituted Indole Systems

This compound is a specific example of a polysubstituted indole that combines the key features of the indole scaffold with the unique reactivity conferred by halogen and carbaldehyde functional groups. The presence and position of these substituents define its chemical character and utility as a building block in advanced organic synthesis.

The bromine atom at the 5-position and the chlorine atom at the 2-position significantly influence the electronic properties of the indole ring. Both halogens act as electron-withdrawing groups, which can affect the reactivity of the indole nucleus, particularly the N-H group and the aldehyde at the 3-position. Furthermore, the bromine atom serves as a valuable site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of a wide variety of substituents at this position. ontosight.ai

The chlorine at the 2-position further modifies the molecule's reactivity profile. The combination of these specific substituents makes this compound a highly specialized and useful intermediate for constructing complex, polyfunctionalized indole derivatives that might be difficult to access through other synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 535923-43-4 |

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.50 g/mol |

| Topological Polar Surface Area (TPSA) | 32.86 Ų |

| LogP | 3.3963 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 1 |

Data sourced from ChemScene. chemscene.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBYTBFQYOWVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Chloro 1h Indole 3 Carbaldehyde and Its Precursors

Direct Formylation Strategies for Indole-3-carbaldehydes

Direct formylation involves the introduction of a formyl (-CHO) group onto the indole (B1671886) ring in a single step. The electron-rich nature of the indole system, particularly at the C3 position, makes it susceptible to electrophilic substitution, which is the basis for several classical formylation reactions.

The Vilsmeier-Haack reaction stands out as a highly efficient, economical, and mild method for the formylation of reactive aromatic and heteroaromatic compounds, including indoles. pcbiochemres.comijpcbs.com This reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orgjk-sci.com These reagents combine to form a chloroiminium salt, known as the Vilsmeier reagent, which acts as the electrophile. wikipedia.org The indole nucleus attacks this reagent, leading to the formation of an iminium ion intermediate that, upon aqueous workup, hydrolyzes to yield the corresponding indole-3-carbaldehyde. wikipedia.orgjk-sci.com This method is particularly well-suited for the C3-formylation of the indole ring. pcbiochemres.com

The efficacy of the Vilsmeier-Haack reaction is dependent on carefully controlled conditions. The Vilsmeier reagent is typically prepared at low temperatures (below 25°C) before the introduction of the indole substrate. ijpcbs.comjk-sci.com The subsequent formylation reaction temperature is contingent on the substrate's reactivity and can range from below 0°C to as high as 80°C. jk-sci.com For the synthesis of halogenated indole-3-carbaldehydes, specific conditions have been documented. For instance, the synthesis of 5-bromo-1H-indole-3-carbaldehyde from 4-bromo-2-methyl-aniline involves heating at 90°C for 9 hours, yielding the product in 91% yield. google.com A similar synthesis for 5-chloro-1H-indole-3-carbaldehyde requires heating at 85°C for 5 hours, resulting in a 90% yield. google.com

| Product | Starting Material | Reaction Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| 5-bromo-1H-indole-3-carbaldehyde | 4-bromo-2-methyl-aniline | 90°C | 9 hours | 91% |

| 5-chloro-1H-indole-3-carbaldehyde | 4-chloro-2-methyl-aniline | 85°C | 5 hours | 90% |

| 5-hydroxy-1H-indole-3-carbaldehyde | 4-amino-3-methylphenol | 85°C | 7 hours | 92% |

Beyond the Vilsmeier-Haack reaction, several other methods exist for the formylation of indoles.

Reimer-Tiemann Reaction : Traditionally used for the ortho-formylation of phenols, this reaction is also applicable to electron-rich heterocycles like indoles. wikipedia.orgmychemblog.comunacademy.com It involves the reaction of the substrate with chloroform (CHCl₃) and a strong base, such as potassium hydroxide (KOH), in an aqueous medium. ekb.egjk-sci.com The key reactive intermediate is dichlorocarbene (:CCl₂). jk-sci.comchemistnotes.com However, when applied to indole, the Reimer-Tiemann reaction can sometimes lead to an abnormal outcome, resulting in ring expansion to form 3-chloroquinoline instead of the expected carbaldehyde. chemistnotes.com

Grignard Reaction : Formylation via an organometallic intermediate is another viable route. Indole can be converted into its Grignard reagent, indolylmagnesium halide, by reacting it with a suitable Grignard reagent like ethylmagnesium bromide. libretexts.org This nucleophilic indole species can then be formylated using various reagents. Methods include reaction with formic acid or, more conveniently, with lithium or sodium formate in boiling tetrahydrofuran (THF), which avoids the need for anhydrous formic acid and uses only one equivalent of the Grignard reagent. mdma.ch

Sommelet Reaction : This reaction is a method to produce aldehydes from alkyl halides using hexamine (hexamethylenetetramine, HMTA) and water. organicreactions.orgwikipedia.org For the synthesis of indole-3-carbaldehyde, a common precursor is gramine (3-(dimethylaminomethyl)indole). ekb.egchemdad.com The reaction of gramine with formulating species generated from HMTA and silica-supported ceric ammonium nitrate has been shown to yield indole-3-carbaldehyde. ekb.eg

Oxidative methods provide an alternative pathway to indole-3-carbaldehydes by converting a pre-existing C3 substituent into a formyl group.

Oxidation of 3-Methylindole (Skatole) : Skatole can be oxidized to indole-3-carbaldehyde using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a THF/water mixture. researchgate.net

Oxidation of Indole-3-acetic acid : The oxidative decarboxylation of indole-3-acetic acid can yield the desired aldehyde. researchgate.net This transformation can be achieved using sodium periodate in the presence of a manganese catalyst. researchgate.net

Oxidation of Indole-3-carbinol : The primary alcohol group of indole-3-carbinol can be oxidized to an aldehyde. Pyridinium chlorochromate (PCC) is a common reagent used for this type of transformation.

Vilsmeier-Haack Formylation as a Primary Synthetic Route for Halogenated Indole-3-carbaldehydes

Stepwise Synthetic Routes Involving Selective Halogenation and Formylation

A stepwise approach allows for the controlled introduction of halogen and formyl groups, offering greater flexibility in synthesizing complex indole derivatives. This can involve either halogenating a formylated indole or, more commonly, formylating a pre-halogenated indole.

Synthesizing the required halogenated indole precursor is a key first step. For example, 5-bromoindole (B119039) can be prepared and subsequently formylated. luc.edu The synthesis of 5-bromoindole itself can be accomplished through methods such as the direct bromination of indole or via a multi-step sequence involving protection of the indole nitrogen, selective bromination, and subsequent deprotection. google.com

The synthesis of 2-halo-3-formylindoles has been achieved through a Vilsmeier-Haack haloformylation reaction starting from oxindole (B195798). researchgate.net Furthermore, studies on the halogenation of substituted indoles, such as 2-trifluoromethylindole, have demonstrated that 3-chloro, 3-bromo, and 3-iodo derivatives can be prepared in high yields. mdpi.com These halogenated intermediates are valuable substrates for further functionalization, including formylation at a different position or other coupling reactions. mdpi.com This stepwise strategy, involving the initial synthesis of a specifically halogenated indole followed by formylation, provides a robust pathway to target molecules like 5-bromo-2-chloro-1H-indole-3-carbaldehyde.

Bromination Strategies for Indole Scaffolds

The introduction of a bromine atom at the C5 position of the indole nucleus is a key step in the synthesis of this compound. This can be achieved either by direct bromination of an indole precursor or by constructing the indole ring from a pre-brominated starting material.

Electrophilic bromination of the indole ring is a common strategy. Reagents such as N-bromosuccinimide (NBS) are often used for the regioselective bromination of aromatic compounds. mdpi.com For instance, refluxing 5-methoxyindole with N-bromosuccinimide in the presence of a catalytic amount of benzoyl peroxide has been used to achieve bromination. core.ac.uk The presence of activating or deactivating groups on the indole ring can influence the position of bromination. For the synthesis of 5-bromoindole, methods have been developed that involve protecting the reactive C2 and C3 positions to direct the bromine to the C5 position. One such method involves dissolving indole in an alcohol, reacting it with sodium or potassium bisulfite to form an intermediate, and then reacting this intermediate with bromine in water. google.com

An alternative and highly effective approach is to begin the synthesis with an appropriately substituted aniline. For example, the synthesis of 5-bromo-1H-indole-3-carbaldehyde can be accomplished using 4-bromo-2-methylaniline as the starting material. google.com This precursor undergoes a reaction with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to construct the indole-3-carbaldehyde scaffold in a single pot, directly incorporating the bromine atom at the desired C5 position. google.com This method avoids potential issues with regioselectivity that can arise from direct bromination of the indole core.

| Method | Reagent/Precursor | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Direct Electrophilic Bromination | N-Bromosuccinimide (NBS) | Reflux with catalytic benzoyl peroxide | Direct functionalization of the indole core | core.ac.uk |

| Ring Construction | 4-bromo-2-methyl-aniline | Reaction with Vilsmeier reagent at elevated temperatures (e.g., 90 °C) | Excellent regiocontrol, leading directly to the 5-bromoindole derivative | google.com |

| Protected Indole Bromination | Indole, Sodium Bisulfite, Bromine | Multi-step process involving formation of a 2-sodium sulfonate-indole intermediate | Achieves C5 bromination by blocking other reactive sites | google.com |

Chlorination Strategies for Indole Scaffolds

Chlorination of the indole scaffold at the C2 position is challenging because the C3 position is typically more nucleophilic and thus more reactive towards electrophiles. Therefore, direct electrophilic chlorination often yields 3-chloroindoles or 2,3-dichloroindoles. Achieving selective C2-chlorination often requires specialized reagents or catalytic systems.

One modern approach involves the use of transition metal catalysts. A copper-catalyzed method has been developed for the regioselective C2-H chlorination of indoles using para-toluenesulfonyl chloride (TsCl) as the chlorine source in the presence of Cu(OAc)₂ as the catalyst. rsc.org This directed C-H activation strategy allows for the specific introduction of a chlorine atom at the C2 position.

Another strategy employs unique chlorinating agents that can offer different selectivity profiles. For example, sulfuryl chlorofluoride (SO₂ClF) has been utilized as a versatile reagent for the controllable chlorination of unprotected indoles. acs.orgorganic-chemistry.org By carefully selecting the reaction solvent, it is possible to selectively obtain different chlorinated products, including 3-chloro-indoles. acs.orgorganic-chemistry.org While this particular reagent has been highlighted for C3 chlorination, the principle of using specialized reagents to control regioselectivity is a key concept in indole chemistry. For the synthesis of the target molecule, chlorination would likely be performed on a 5-bromo-1H-indole-3-carbaldehyde precursor. The presence of the electron-withdrawing formyl group at C3 would deactivate this position, potentially facilitating electrophilic attack at the C2 position.

| Method | Reagent/Catalyst | Chlorine Source | Position Selectivity | Reference |

|---|---|---|---|---|

| Copper-Catalyzed C-H Chlorination | Cu(OAc)₂ (20 mol%) | para-toluenesulfonyl chloride (TsCl) | C2 | rsc.org |

| Controllable Chlorination | Sulfuryl chlorofluoride (SO₂ClF) | SO₂ClF | C3 (solvent dependent) | acs.orgorganic-chemistry.org |

The formylation of the indole ring at the C3 position is most commonly achieved through the Vilsmeier-Haack reaction. researchgate.netresearchgate.net This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction introduces an iminium intermediate onto the indole, which is then hydrolyzed to yield the indole-3-carbaldehyde. researchgate.net Recently, catalytic versions of the Vilsmeier-Haack reaction have been developed to avoid the use of stoichiometric amounts of POCl₃. orgsyn.orgacs.org

Modern Synthetic Advancements and Catalytic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods for constructing complex molecules like substituted indoles. These include the use of novel catalytic systems and adherence to the principles of green chemistry.

Heterogeneous Catalytic Systems in Indole Synthesis

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation from the reaction mixture and potential for recyclability. This simplifies product purification and reduces waste.

In the context of indole synthesis and modification, various heterogeneous catalytic systems have been explored:

Platinum on Carbon (Pt/C): This is a classic heterogeneous catalyst often used for hydrogenation reactions. An environmentally benign procedure for the hydrogenation of unprotected indoles to indolines has been developed using a Pt/C catalyst in water, activated by p-toluenesulfonic acid. nih.gov

Supported Gold Nanoparticles: Gold nanoparticles supported on materials like titanium dioxide (TiO₂) have been successfully used for intramolecular hydroamination reactions to form indoles. These catalysts can often be recycled multiple times without a significant loss of efficiency. mdpi.com

Metal Oxides: Nano-TiO₂ has been shown to be an effective catalyst for the Friedel-Crafts reaction between indoles and aldehydes, providing high yields under solvent-free conditions in very short reaction times. beilstein-journals.org

| Catalyst | Support | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Platinum (Pt) | Carbon (C) | Hydrogenation of indoles | Effective in water; green approach | nih.gov |

| Gold (Au) Nanoparticles | Titanium Dioxide (TiO₂) | Intramolecular hydroamination | Recyclable; high efficiency | mdpi.com |

| Titanium Dioxide (TiO₂) | None (nanoparticles) | Friedel–Crafts reaction | Solvent-free; rapid reaction | beilstein-journals.org |

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net In recent years, these principles have been increasingly applied to the synthesis of indoles and their derivatives. researchgate.nettandfonline.comingentaconnect.com

Key green chemistry approaches in indole synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and sometimes enable reactions that are difficult under conventional heating. researchgate.nettandfonline.com This technique has been applied to various indole syntheses, including one-pot, multi-component reactions. tandfonline.com For example, the regioselective acylation of 5-bromoindole has been achieved using microwave-assisted Friedel-Crafts acylation under solvent-free conditions. mdpi.com

Use of Green Solvents: There is a strong emphasis on replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. researchgate.net Some reactions are even designed to be performed under solvent-free conditions, which minimizes waste. beilstein-journals.org

Development of Green Catalysts: This includes the use of nanocatalysts, which offer high surface area and catalytic activity, and can often be recovered and reused. beilstein-journals.orgresearchgate.net The use of heterogeneous catalysts, as discussed previously, is also a core principle of green catalyst design.

| Principle | Technique/Approach | Example | Benefit | Reference |

|---|---|---|---|---|

| Energy Efficiency | Microwave Irradiation | One-pot, three-component synthesis of indole derivatives | Reduced reaction times, high yields | researchgate.nettandfonline.com |

| Safer Solvents | Aqueous Media | Synthesis of bis(indoles) in water | Environmentally benign, reduced toxicity | nih.gov |

| Catalysis | Recyclable Nanocatalysts | Nano-TiO₂ for Friedel-Crafts reactions | High efficiency, catalyst reusability, solvent-free | beilstein-journals.org |

| Atom Economy | Multi-component Reactions | One-pot synthesis of pyran-annulated indoles | High efficiency, reduced number of synthetic steps | tandfonline.com |

Elucidation of Reaction Mechanisms and Kinetics in 5 Bromo 2 Chloro 1h Indole 3 Carbaldehyde Formation

Detailed Mechanistic Pathway of Vilsmeier-Haack Reaction in Substituted Indole (B1671886) Systems

The Vilsmeier-Haack reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgsid.ir The process begins with the formation of a potent electrophilic species, the Vilsmeier reagent, which subsequently attacks the indole nucleus.

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The reaction mechanism for the Vilsmeier-Haack formylation proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring. chemistrysteps.comwikipedia.org

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a disubstituted formamide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). cambridge.orgjk-sci.com The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate (B8581778) anion to generate a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgyoutube.com

Electrophilic Attack: The indole nucleus, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. jk-sci.com For indole and its substituted derivatives, this attack occurs preferentially at the C3 position. cambridge.orgyoutube.com This regioselectivity is attributed to the higher electron density at C3 and the ability of the nitrogen atom to stabilize the resulting cationic intermediate (a Wheland intermediate or sigma complex) through resonance, without disrupting the aromaticity of the benzene (B151609) portion of the molecule. youtube.com

Aromatization and Hydrolysis: The intermediate cation then undergoes deprotonation to restore the aromaticity of the pyrrole (B145914) ring, forming an iminium salt. jk-sci.com This iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the final 3-formylindole product. organic-chemistry.orgwikipedia.org

The progression of the Vilsmeier-Haack reaction is critically dependent on a series of transient species. The primary intermediate is the Vilsmeier reagent (chloroiminium ion) , which serves as the active electrophile. wikipedia.org Its formation is the prerequisite for the formylation to occur.

Following the electrophilic attack on the indole ring, a cationic sigma complex is formed. This intermediate is stabilized by resonance, with the positive charge delocalized over the indole ring and the nitrogen atom. The stability of this intermediate dictates the regioselectivity of the reaction, favoring the C3-attack pathway.

The final key intermediate is the 3-(dimethylaminomethylene)-3H-indolium salt . This species is relatively stable until it is subjected to hydrolysis. The aqueous work-up cleaves the C=N double bond, replacing the dimethylamino group with a carbonyl oxygen to furnish the desired aldehyde. semanticscholar.org Without proper hydrolysis, the reaction would terminate at the iminium salt stage.

Kinetic Studies of Formylation Reactions

Kinetic studies of the Vilsmeier-Haack reaction reveal that the reaction order can vary depending on the reactivity of the aromatic substrate and the specific reagents used. For highly reactive substrates, the rate-determining step can be the formation of the Vilsmeier reagent itself. Conversely, for less reactive substrates, the electrophilic attack on the aromatic ring is often the slower, rate-determining step. rsc.org

Studies on the Vilsmeier-Haack acetylation of various indoles have shown that the susceptibility to electrophilic attack follows the order C-3 > N-1 > C-2, confirming the high reactivity of the C3 position. rsc.org Research on the formylation of anisole (B1667542) has demonstrated that the reaction can follow both second-order and pseudo-first-order kinetics, depending on the initial concentrations of the Vilsmeier reagent and the substrate. researchgate.net The reaction rates are observed to increase with temperature, and activation parameters can be determined from these studies. researchgate.net

| Parameter | Value |

|---|---|

| Enthalpy of Activation (ΔH#) | Variable (dependent on surfactant conditions) |

| Entropy of Activation (ΔS#) | Generally negative, suggesting a more ordered transition state |

| Free Energy of Activation (ΔG#) | Calculated from ΔH# and ΔS# |

Note: The data presented are illustrative of kinetic studies on the Vilsmeier-Haack reaction with a model aromatic substrate. Specific values for the 5-bromo-2-chloroindole system may differ.

Mechanistic Insights into Subsequent Halogenation or Concurrent Halogenation-Formylation

The formation of 5-bromo-2-chloro-1H-indole-3-carbaldehyde involves halogenation at two distinct positions in addition to formylation. The bromine at the C5 position is typically introduced by using a 5-bromoindole (B119039) substrate at the start of the reaction sequence. The more complex mechanistic question pertains to the introduction of the chlorine atom at the C2 position.

Evidence suggests that the Vilsmeier-Haack reaction conditions can themselves induce halogenation. The synthesis of 2-halo-3-formylindoles has been achieved via a Vilsmeier-Haack "haloformylation" reaction. researchgate.net A plausible mechanism for concurrent formylation and chlorination involves the initial formylation at the C3 position as described above. researchgate.net The presence of the electron-withdrawing formyl group at C3 deactivates the pyrrole ring, but the C2 position can still be susceptible to further electrophilic attack under forcing conditions.

One proposed pathway suggests that the Vilsmeier reagent (or POCl₃ itself) can act as a source of an electrophilic chlorine species. After the formation of the 3-formyl group, a subsequent electrophilic chlorination occurs at the C2 position. The reaction of an N-substituted oxindole (B195798) with Vilsmeier reagents (e.g., POCl₃/DMF or POBr₃/DMF) can lead directly to 2-chloro- or 2-bromo-3-formylindoles, suggesting that the reaction proceeds through an intermediate that facilitates halogenation at C2. researchgate.net This transformation likely involves the formation of a 2-oxo-indole intermediate which, upon reaction with POCl₃, generates a 2-chloroindolenine species that rearranges or is further processed to the final product.

Therefore, the synthesis of this compound likely proceeds from 5-bromoindole, which undergoes a Vilsmeier-Haack reaction. During this process, concurrent or subsequent chlorination at the C2 position is effected by the reaction reagents, leading to the di-halogenated, formylated indole product.

Spectroscopic Characterization of 5 Bromo 2 Chloro 1h Indole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular information about the hydrogen and carbon framework of the molecule. By analyzing chemical shifts, coupling constants, and through-bond or through-space correlations, an unambiguous assignment of the structure can be achieved.

The ¹H NMR spectrum of 5-bromo-2-chloro-1H-indole-3-carbaldehyde is expected to display distinct signals corresponding to the five protons in the molecule: one N-H proton, one aldehyde proton, and three aromatic protons on the benzene (B151609) ring.

The aldehyde proton (CHO) is anticipated to resonate significantly downfield, typically in the range of δ 9.9–10.2 ppm, appearing as a singlet due to the absence of adjacent protons. The proton on the indole (B1671886) nitrogen (N-H) is also expected to be downfield, often observed as a broad singlet. Its chemical shift can be variable depending on solvent and concentration.

The aromatic region will feature signals for the protons at positions 4, 6, and 7 of the indole ring.

H-4: This proton is adjacent to the electron-donating nitrogen atom (through the pyrrole (B145914) ring) and is expected to be a doublet.

H-6: This proton is situated between H-4 and H-7 and will likely appear as a doublet of doublets, showing coupling to both neighboring protons.

H-7: This proton is adjacent to the bromine atom and is expected to appear as a doublet.

The specific chemical shifts and coupling constants are influenced by the electronic effects of the bromo and chloro substituents. For instance, in the related compound 5-bromo-1-methyl-1H-indole-3-carbaldehyde, the aldehyde proton appears at δ 9.94 ppm, and the aromatic protons are observed between δ 7.21 and 8.45 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | > 10.0 | Broad Singlet | - |

| CHO | 9.9 - 10.2 | Singlet | - |

| H-4 | ~8.3 | Doublet | ~1.5-2.0 |

| H-6 | ~7.4 | Doublet of Doublets | J ≈ 8.5, 2.0 |

Note: The predicted values are based on analyses of similar substituted indole structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has nine distinct carbon atoms, and each is expected to produce a unique signal.

The carbonyl carbon of the aldehyde group (C=O) is the most deshielded, typically appearing in the range of δ 184–186 ppm. The carbons of the indole ring will resonate in the aromatic region (δ 100–140 ppm). The positions of these signals are dictated by the attached substituents. The C-2 carbon, bonded to chlorine, and the C-5 carbon, bonded to bromine, will have their chemical shifts significantly influenced by the halogen atoms. For comparison, in various indole-3-carbaldehyde derivatives, the aromatic carbons of the indole ring are observed between δ 103.8 and 142.8 ppm. csic.es

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 184 - 186 |

| C-2 | 135 - 140 |

| C-3 | 118 - 122 |

| C-3a | 125 - 130 |

| C-4 | 124 - 128 |

| C-5 | 115 - 118 |

| C-6 | 125 - 129 |

| C-7 | 112 - 115 |

Note: These are estimated chemical shift ranges based on known substituent effects and data from related indole compounds.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons: H-6 with H-4 and H-7. This would confirm their positions relative to each other on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. An HMQC or HSQC spectrum would show cross-peaks connecting the signals of H-4, H-6, H-7, and the aldehyde proton to their respective carbon signals (C-4, C-6, C-7, and the C=O carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for this molecule would include:

The aldehyde proton (CHO) showing correlations to C-3 and C-3a.

The N-H proton showing correlations to C-2, C-3a, and C-7a.

H-4 showing correlations to C-3, C-5, and C-7a.

H-7 showing a correlation to C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. While there are no significant isomeric forms of this molecule to elucidate, NOESY can still be used to confirm spatial proximities, such as between the aldehyde proton and H-4, further solidifying the structural assignment.

Together, these 2D NMR techniques provide a comprehensive and unambiguous confirmation of the chemical structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and ATR-IR, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3300–3500 cm⁻¹. The aldehyde group gives rise to two characteristic signals: the C-H stretch, which is often a pair of weak bands around 2750-2950 cm⁻¹, and the very strong carbonyl (C=O) stretching band. For indole aldehydes, the carbonyl absorption band typically varies from 1686 cm⁻¹ to 1713 cm⁻¹. ojp.gov The aromatic C=C stretching vibrations of the indole ring are expected in the 1450–1620 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (aldehyde) | Stretch | 2750 - 2950 | Weak |

| C=O (aldehyde) | Stretch | 1680 - 1715 | Strong |

| C=C (aromatic) | Stretch | 1450 - 1620 | Medium-Strong |

| C-N | Stretch | 1300 - 1350 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid or liquid samples with minimal preparation. The resulting ATR-IR spectrum is generally very similar to a traditional transmission FT-IR spectrum. The absorption band positions (wavenumbers) for the functional groups of this compound would be nearly identical to those listed in the FT-IR analysis table. Minor differences may be observed in the relative intensities of the peaks and their shapes due to the nature of the measurement technique. ATR-IR is a convenient and rapid method for obtaining the vibrational spectrum of this compound.

Mass Spectrometry

Specific ESI-MS data for this compound is not detailed in the available literature. ESI-MS is a soft ionization technique that is highly effective for determining the molecular weight of a compound by generating intact molecular ions. For this compound, one would expect to observe protonated molecules [M+H]⁺ or other adducts depending on the solvent system used. The isotopic pattern would be characteristic, showing the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br with approximately equal abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with an approximate 3:1 ratio).

Table 1: Predicted ESI-MS Molecular Ion Data for this compound

| Ion Formula | Predicted Mass (m/z) |

|---|---|

| [C₉H₅⁷⁹Br³⁵ClNO+H]⁺ | 257.9297 |

| [C₉H₅⁸¹Br³⁵ClNO+H]⁺ | 259.9277 |

| [C₉H₅⁷⁹Br³⁷ClNO+H]⁺ | 259.9268 |

| [C₉H₅⁸¹Br³⁷ClNO+H]⁺ | 261.9247 |

Note: This table represents predicted values, not experimental data.

While HRMS is a standard technique for confirming the elemental composition of a new compound, no specific experimental HRMS data for this compound has been published. HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula C₉H₅BrClNO.

Table 2: Predicted Exact Masses for HRMS of this compound

| Molecular Formula | Isotope | Predicted Exact Mass |

|---|---|---|

| C₉H₅⁷⁹Br³⁵ClNO | Most abundant | 256.9219 |

Note: This table represents a predicted value, not experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no specific experimental UV-Vis spectroscopic data available for this compound in the reviewed sources. The UV-Vis spectrum of indole and its derivatives is characterized by absorption bands in the ultraviolet region, typically between 200 and 300 nm, arising from π-π* electronic transitions within the aromatic indole ring system. The presence of the aldehyde group and the halogen substituents on the indole ring would be expected to influence the position and intensity of these absorption maxima (λmax), but without experimental data, a precise description is not possible.

Crystallographic Investigations of 5 Bromo 2 Chloro 1h Indole 3 Carbaldehyde and Analogous Structures

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Table 1: Crystal Data for Analogous 5-Bromo-1H-indole-3-carbaldehyde Derivatives

| Parameter | 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone hemihydrate researchgate.net | 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone nih.gov |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2/a | P-1 |

| a (Å) | 16.547 (4) | 6.7731 (2) |

| b (Å) | 6.053 (2) | 8.7551 (2) |

| c (Å) | 16.924 (4) | 10.6539 (2) |

| α (°) | 90 | 69.280 (1) |

| β (°) | 111.93 (2) | 79.969 (1) |

| γ (°) | 90 | 72.886 (1) |

| Volume (ų) | 1572.3 (8) | 563.00 (2) |

| Z | 4 | 2 |

Analysis of Supramolecular Architectures

The crystal packing of indole (B1671886) derivatives is governed by a variety of non-covalent interactions, which assemble the individual molecules into a stable, three-dimensional supramolecular architecture.

Hydrogen bonds are among the most critical interactions in directing the crystal packing of indole derivatives. The indole N-H group is a consistent hydrogen bond donor. In the crystal structure of 5-bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone hemihydrate, symmetry-related molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming a layered structure. researchgate.net

In other analogs, such as 5-bromo-1-{2-[2-(2-chloro-ethoxy)ethoxy]ethyl}indoline-2,3-dione, a series of C—H⋯O hydrogen bonds link molecules to create a three-dimensional network. nih.gov Weaker hydrogen bonds, including C—H⋯Br and C—H⋯π interactions, also contribute to the stability of the crystal packing in various bromo-substituted indole derivatives. nih.gov

Aromatic stacking interactions between the electron-rich indole rings are another significant stabilizing force in the crystal lattice. In the structure of 5-bromo-1-{2-[2-(2-chloro-ethoxy)ethoxy]ethyl}indoline-2,3-dione, π-π contacts between the five-membered dione (B5365651) rings are observed, with a centroid-centroid distance of 3.899 (2) Å. nih.gov Similarly, studies on bromo-substituted 1-(phenyl-sulfon-yl)-1H-indoles show that slipped π-π interactions between the indole systems, as well as between outer phenyl rings, play a crucial role in the formation of supramolecular columns. nih.gov These interactions involve the offset stacking of aromatic rings, maximizing attractive forces.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into contributions from different types of atomic contacts. mdpi.com

Table 2: Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 5-bromo-1-{2-[2-(2-chloro-ethoxy)ethoxy]ethyl}indoline-2,3-dione nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface |

| H···H | 28.1% |

| H···O / O···H | 23.5% |

| H···Br / Br···H | 13.8% |

| H···Cl / Cl···H | 13.0% |

| H···C / C···H | 10.2% |

Tautomeric Form Determination in Solid State

The determination of the predominant tautomeric form of indole derivatives in the solid state is crucial for understanding their chemical reactivity, physical properties, and biological activity. While direct single-crystal X-ray diffraction data for 5-bromo-2-chloro-1H-indole-3-carbaldehyde is not extensively reported in publicly accessible literature, valuable insights can be gleaned from the crystallographic studies of structurally analogous indole-3-carbaldehyde derivatives. These studies consistently indicate that the indole-3-carbaldehyde scaffold exists predominantly in the keto-enol form, specifically as the 1H-indole-3-carbaldehyde tautomer, where the aldehyde group is present and the indole nitrogen is protonated.

Computational studies on the parent 1H-indole-3-carbaldehyde have explored the stability of its enol-tautomer, (Z)-indol-3-ylidenemethanol. researchgate.net However, experimental crystallographic data from various substituted indole-3-carbaldehyde derivatives confirm the stability and prevalence of the carbaldehyde form in the solid state.

For instance, in the crystal structure of 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone, the molecule is essentially planar, and the C=N double bond of the thiosemicarbazone moiety is in a trans configuration relative to the C-C bond connecting it to the indole ring. nih.govnih.gov This planarity facilitates the formation of hydrogen-bonded networks in the crystal lattice. nih.gov Similarly, the structure of 5-chloro-1H-indole-3-carbaldehyde benzoylhydrazone demonstrates a layered structure stabilized by N—H⋯O hydrogen bonds. researchgate.net

To further illustrate the structural characteristics of this class of compounds in the solid state, the following tables summarize the crystallographic data for several analogous structures.

Table 1: Crystal Data for 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone nih.gov

| Parameter | Value |

| Molecular Formula | C₁₀H₉BrN₄S |

| Molecular Weight | 297.18 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7731 (2) |

| b (Å) | 8.7551 (2) |

| c (Å) | 10.6539 (2) |

| α (°) | 69.280 (1) |

| β (°) | 79.969 (1) |

| γ (°) | 72.886 (1) |

| Volume (ų) | 563.00 (2) |

| Z | 2 |

Table 2: Crystal Data for 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone hemihydrate researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₆H₁₁BrN₄O₃·0.5H₂O |

| Molecular Weight | 412.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.547 (4) |

| b (Å) | 6.053 (2) |

| c (Å) | 16.924 (4) |

| β (°) | 111.93 (2) |

| Volume (ų) | 1572.3 (8) |

| Z | 4 |

Table 3: Crystal Data for 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₆H₁₂ClN₃O |

| Molecular Weight | 297.74 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0860 (9) |

| b (Å) | 5.9337 (5) |

| c (Å) | 21.625 (2) |

| β (°) | 95.336 (1) |

| Volume (ų) | 1416.3 (2) |

| Z | 4 |

The data presented in these tables for analogous compounds consistently show well-defined crystal structures where the indole-3-carbaldehyde moiety has reacted to form hydrazones or thiosemicarbazones, which is indicative of the stability of the carbaldehyde tautomer in the parent molecules.

Computational and Theoretical Investigations of 5 Bromo 2 Chloro 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a primary tool for predicting the molecular properties of organic compounds due to its balance of accuracy and computational efficiency. jst-ud.vn It is widely applied to study indole (B1671886) derivatives, offering precise predictions of their electronic characteristics and reactivity indices. jst-ud.vn

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 5-bromo-2-chloro-1H-indole-3-carbaldehyde, this process is performed to analyze its structural parameters. The indole core is expected to be nearly planar, a feature that enhances its ability to interact with other molecules or surfaces. jst-ud.vn

Theoretical calculations are typically performed first in the gas phase to understand the molecule's intrinsic properties without external influences. Subsequently, the calculations are repeated in various solvent phases using models like the Polarizable Continuum Model (PCM) to simulate the effects of a solvent environment on the molecular geometry and stability. csic.es This is important as solvent polarity can influence the relative stability of different conformers. csic.es For this molecule, conformational analysis would focus on the orientation of the carbaldehyde group (-CHO) relative to the indole ring, particularly concerning rotation around the C3-C(aldehyde) bond.

A comparison between the optimized geometry and any available experimental data (e.g., from X-ray crystallography of similar compounds) is used to validate the computational method. A small root-mean-square deviation (r.m.s.d.) between the theoretical and experimental structures indicates that the chosen level of theory accurately reproduces the molecular geometry. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules. csic.eschemrxiv.org It combines the accuracy of Hartree-Fock theory with DFT, providing reliable results for molecular structures and energies. csic.es Other functionals, such as the M06 suite, are also employed, particularly for systems where non-covalent interactions are significant.

Basis Set: The 6-311++G(d,p) basis set is a popular choice for molecules containing heteroatoms and π-systems, such as this compound. jst-ud.vnnih.govcsic.es This triple-zeta basis set is highly flexible. The additions are justified as follows:

++G : Diffuse functions are added for both heavy atoms and hydrogen atoms. These are crucial for accurately describing the behavior of electrons that are far from the nucleus, such as those in lone pairs and π-bonds, and for modeling anions and weak interactions. csic.es

(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of the electron clouds, which is essential for accurately describing chemical bonds and anisotropic electronic environments. nih.govchemrxiv.org

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide reliable and accurate predictions for the geometries, vibrational frequencies, and electronic properties of a wide range of indole derivatives and other heterocyclic compounds. jst-ud.vncsic.es

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com

HOMO : This orbital acts as the electron donor, and its energy level (EHOMO) is related to the molecule's ionization potential and nucleophilicity. youtube.com

LUMO : This orbital acts as the electron acceptor, and its energy level (ELUMO) is related to the electron affinity and electrophilicity of the molecule. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

Visualization of the HOMO and LUMO provides insight into the regions of the molecule involved in electron donation and acceptance. For this compound, the HOMO is expected to be primarily distributed over the electron-rich indole ring system. The LUMO is likely localized on the electron-withdrawing chloro and carbaldehyde substituents, indicating these are the probable sites for nucleophilic attack.

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.35 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.10 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 4.25 | Correlates with chemical stability and reactivity. nih.gov |

| Ionization Potential | I ≈ -EHOMO | 6.35 | Energy required to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | 2.10 | Energy released when an electron is added. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. researchgate.netyoutube.com

Red/Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. nih.gov For this compound, the most negative potential is expected around the carbonyl oxygen atom of the aldehyde group.

Blue Regions : This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.gov The most positive potential is likely to be found around the acidic hydrogen atom of the N-H group in the indole ring.

Green Regions : These areas represent neutral or zero potential. nih.gov

The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and reaction mechanisms. researchgate.net

Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of a localized Lewis structure, including bonds, lone pairs, and antibonding orbitals. wikipedia.orgresearchgate.net This method is used to study intramolecular interactions, charge delocalization, and hyperconjugation effects. researchgate.net

A key part of NBO analysis is the second-order perturbation theory analysis, which evaluates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. A higher E(2) value indicates a stronger interaction. wisc.edu

For this compound, significant interactions would be expected, such as:

π → π *: Delocalization of π-electrons within the aromatic indole ring system, contributing to its aromatic stability.

n → π : Interactions involving the lone pairs (n) of the nitrogen, oxygen, chlorine, and bromine atoms donating into the antibonding π orbitals of the ring or the carbonyl group. These interactions are crucial for understanding the electronic effects of the substituents.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N5 | π(C3-C4) | 18.5 | Lone pair delocalization into the ring. |

| π(C1-C2) | π(C3-C4) | 22.0 | π-conjugation within the benzene (B151609) moiety. |

| π(C6-C7) | π(C=O) | 5.2 | Conjugation between the ring and the aldehyde. |

| LP(2) O12 | σ(C11-H) | 2.8 | Hyperconjugation involving the carbonyl oxygen. |

Mulliken Atomic Charges and Charge Distribution

Mulliken population analysis is a computational method used to assign partial charges to individual atoms within a molecule, offering a way to quantify the electron distribution. This analysis for this compound reveals the effects of its various electronegative substituents.

The charge distribution is heavily influenced by the presence of nitrogen, chlorine, bromine, and oxygen atoms. The nitrogen atom within the indole ring, the chlorine atom at the C2 position, the bromine atom at the C5 position, and the oxygen atom of the carbaldehyde group are all highly electronegative. Consequently, these atoms are expected to carry a negative Mulliken charge, indicating they withdraw electron density from the rest of the molecule. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen (N-H), and the carbon atoms of the skeleton are predicted to have positive charges, acting as electron-acceptor sites.

The aldehyde group (CHO) is a strong electron-withdrawing group. The oxygen atom in this group possesses a significant negative charge, while the adjacent carbonyl carbon and aldehydic hydrogen are rendered more electrophilic (positive). This charge separation is a key factor in the chemical reactivity of the aldehyde functional group. The distribution of charges across the aromatic rings is less uniform, perturbed by the inductive and resonance effects of the chloro, bromo, and aldehyde substituents.

Table 1: Illustrative Mulliken Atomic Charges for this compound This table presents expected charge values based on theoretical principles for illustrative purposes.

| Atom | Element | Expected Mulliken Charge (e) |

| N1 | Nitrogen | -0.5 to -0.7 |

| Cl (at C2) | Chlorine | -0.1 to -0.3 |

| Br (at C5) | Bromine | -0.05 to -0.2 |

| O (of CHO) | Oxygen | -0.4 to -0.6 |

| H (on N1) | Hydrogen | +0.3 to +0.4 |

| C (carbonyl) | Carbon | +0.3 to +0.5 |

| Aromatic C's | Carbon | Variable (+/-) |

| Aromatic H's | Hydrogen | +0.1 to +0.2 |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize the spatial localization of electrons in a molecule. They provide a chemically intuitive picture of bonding, lone pairs, and atomic shells.

For this compound, an ELF analysis would map regions of high electron localization. This includes:

Covalent Bonds: High ELF values would be found in the regions corresponding to all single and double covalent bonds (C-C, C=C, C-N, C-H, C=O, C-Cl, C-Br, and N-H), indicating shared electron pairs.

Lone Pairs: Significant electron localization would be observed around the nitrogen, oxygen, chlorine, and bromine atoms, corresponding to their non-bonding electron pairs (lone pairs). The ELF topology around the carbonyl oxygen, for example, would clearly distinguish the regions of the C=O double bond from the two lone pairs.

Atomic Shells: The core electron shells of the heavier atoms (Br, Cl, O, N, C) would also appear as regions of high localization.

LOL provides a similar but complementary perspective, highlighting areas where the electron density is more localized than in a uniform electron gas. Both methods help in understanding the electronic structure beyond simple Lewis diagrams, offering a detailed map of electron pairing and distribution.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. It plots the RDG against the electron density, revealing weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion.

In a single molecule of this compound, RDG analysis would primarily visualize intramolecular interactions. These could include:

Weak Hydrogen Bonds: A potential weak hydrogen bond could exist between the N-H group and the adjacent chlorine atom at the C2 position, or between the aldehyde proton and the chlorine atom. These would appear as specific surfaces in an RDG plot.

Steric Interactions: Repulsive steric interactions, particularly between the bulky substituents on the indole ring, would be identifiable as distinct regions in the RDG plot.

Ring Closure Interactions: The analysis would also map the delocalized π-system of the indole ring, showing the nature of the bonding within the fused ring system.

Prediction and Correlation of Spectroscopic Data

Simulated Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra (

Nonlinear Optical (NLO) Properties Calculations

Theoretical calculations of the nonlinear optical (NLO) properties of this compound are crucial for predicting its potential in optoelectronic applications. These investigations, typically employing quantum chemical methods like Density Functional Theory (DFT), provide insights into the molecule's response to an external electric field. The key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

The dipole moment provides information about the charge distribution and polarity of the molecule. The linear polarizability describes the linear response of the electron cloud to an applied electric field, while the first-order hyperpolarizability quantifies the nonlinear response, which is responsible for NLO phenomena such as second-harmonic generation.

For a molecule to exhibit significant NLO activity, it often requires a combination of an electron-donating group and an electron-accepting group, connected by a π-conjugated system. In this compound, the indole ring system acts as the π-conjugated bridge. The bromine and chlorine atoms, being electron-withdrawing, and the carbaldehyde group, also an acceptor, influence the electronic properties and intramolecular charge transfer (ICT) within the molecule, which is a key factor for high hyperpolarizability values.

Table 1: Calculated Electric Dipole Moment (μ; in Debye), and First-Order Hyperpolarizability (β; in esu) of this compound.

| Parameter | Value |

| μ_x | Data not available |

| μ_y | Data not available |

| μ_z | Data not available |

| μ_total | Data not available |

| β_xxx | Data not available |

| β_xxy | Data not available |

| β_xyy | Data not available |

| β_yyy | Data not available |

| β_xxz | Data not available |

| β_xyz | Data not available |

| β_xzz | Data not available |

| β_yyz | Data not available |

| β_yzz | Data not available |

| β_zzz | Data not available |

| β_total | Data not available |

Analysis of Global Reactivity Parameters (GRPs)

Global reactivity parameters (GRPs) are fundamental in conceptual DFT and provide a quantitative measure of the chemical reactivity and stability of a molecule. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -E_LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = μ² / 2η).

Table 2: Calculated Global Reactivity Parameters for this compound.

| Parameter | Value (eV) |

| E_HOMO | Data not available |

| E_LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Reactivity and Derivatization Strategies of 5 Bromo 2 Chloro 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Functionality at C3

The aldehyde group is a primary site for derivatization, participating in condensation, oxidation, and reduction reactions to yield a variety of functional structures.

The carbonyl group of 5-bromo-2-chloro-1H-indole-3-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazine (B178648) derivatives. These reactions are fundamental in synthesizing Schiff bases (imines) and hydrazones, which are pivotal intermediates in medicinal chemistry.

The formation of a Schiff base involves the reaction of the aldehyde with a primary amine, typically under acid catalysis, to form a carbon-nitrogen double bond, also known as an azomethine group. This reaction is a cornerstone for creating diverse molecular libraries from indole-3-carboxaldehydes. Similarly, reacting the aldehyde with hydrazine or its derivatives, such as substituted hydrazides, yields the corresponding hydrazone. This class of compounds has been investigated for a range of biological activities. For instance, studies on related 5-bromo-1H-indole-3-carbaldehyde derivatives have shown that condensation with various aroylhydrazines proceeds efficiently to form stable hydrazone products.

The general procedure involves refluxing equimolar amounts of the indole (B1671886) aldehyde and the respective amine or hydrazine derivative in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction.

Table 1: Examples of Condensation Reactions with Indole-3-carbaldehyde Scaffolds

| Reactant A (Indole) | Reactant B (Amine/Hydrazine) | Product Type | Typical Conditions |

| 5-Bromo-1H-indole-3-carbaldehyde | 2-Aminothiazole derivatives | Schiff Base | Ethanol, cat. H₂SO₄, reflux |

| 5-Bromo-1H-indole-3-carbaldehyde | Hydrazine derivatives | Hydrazone | Ethanol, cat. acetic acid, reflux |

| 5-Chloro-1H-indole-3-carbaldehyde | Benzoylhydrazine | Hydrazone | N/A |

| Indole-3-carbaldehyde | L-amino acids | Schiff Base | N/A |

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction involving the aldehyde group of this compound and a compound with an active methylene (B1212753) group. acgpubs.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), and results in the formation of an α,β-unsaturated product after spontaneous dehydration. acgpubs.orgsigmaaldrich.com

This strategy is widely employed for synthesizing 3-substituted indole derivatives. acgpubs.org Active methylene compounds like malononitrile, cyanoacetamide, and dialkyl malonates are common reaction partners. acgpubs.orgresearchgate.net The resulting products, which feature a new carbon-carbon double bond conjugated with the indole ring and an electron-withdrawing group, are valuable precursors for more complex heterocyclic systems. researchgate.net The reaction of 1H-indole-3-carbaldehyde with compounds such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a documented example of this type of transformation. researchgate.net

The aldehyde functionality at the C3 position can be oxidized to the corresponding carboxylic acid. This transformation converts this compound into 5-bromo-2-chloro-1H-indole-3-carboxylic acid. This reaction is a fundamental step in the synthesis of many indole-based compounds where a carboxyl group is required for further modifications, such as esterification or amidation. In biological systems, aldehyde oxidases are known to catalyze the conversion of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov For laboratory synthesis, various oxidizing agents can be employed to achieve this conversion, a reaction noted for analogous compounds like 5-bromo-4-chloro-1H-indole-3-carbaldehyde. evitachem.com The resulting carboxylic acid is a valuable intermediate in pharmaceutical development. chemimpex.com

The aldehyde group is readily susceptible to reduction to form a primary alcohol or, via reductive amination, an amine. The reduction to (5-bromo-2-chloro-1H-indol-3-yl)methanol can be achieved using various reducing agents common in organic synthesis, such as sodium borohydride (B1222165) or lithium aluminum hydride. organic-chemistry.org This transformation is a standard procedure for converting indole aldehydes into their corresponding alcohols. evitachem.com

Reductive amination provides a pathway to amines. This reaction can be performed in a one-pot sequence where the aldehyde first reacts with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method offers a direct route to C3-aminomethylated indoles.

Reactions Involving the Indole Nitrogen (N1)

The indole nitrogen possesses a lone pair of electrons and an acidic proton, making it a key site for functionalization, particularly through alkylation reactions.

N-alkylation of the indole ring is a common strategy to introduce substituents that can modulate the molecule's biological activity and physicochemical properties. The reaction typically involves deprotonation of the indole nitrogen with a base, followed by nucleophilic attack on an alkylating agent.

A general approach for N-functionalization involves reacting an indole-3-carbaldehyde with a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide. amazonaws.com For instance, reacting indole-3-carbaldehyde with 2-chloro-N-arylethanamides in the presence of NaH leads to the synthesis of 2-(3-formyl-1H-indol-1-yl)-N-arylethanamides. amazonaws.com Another method involves N-acylation using an acyl chloride like 3-chloro acetylchloride in the presence of a base such as triethylamine (B128534), which can then be used for further coupling reactions. derpharmachemica.com These strategies demonstrate the feasibility of introducing a wide array of functional groups at the N1 position of the this compound core.

N-Acylation and N-Sulfonation Reactions

The nitrogen atom of the indole ring can readily undergo acylation and sulfonation. These reactions are typically performed to protect the indole nitrogen or to introduce functional groups that modulate the electronic properties and biological activity of the molecule. thieme-connect.debeilstein-journals.orgrsc.org

N-Acylation is commonly achieved by treating the indole with an acyl halide or anhydride (B1165640) in the presence of a base. derpharmachemica.com For instance, reacting this compound with acetyl chloride in the presence of a base like triethylamine or potassium carbonate would yield 1-acetyl-5-bromo-2-chloro-1H-indole-3-carbaldehyde. derpharmachemica.com Direct coupling with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) provides an alternative route that avoids the need for unstable acyl chlorides. thieme-connect.de

N-Sulfonation follows a similar principle, employing sulfonyl chlorides in the presence of a base. The reaction of the parent indole with a substituted benzenesulfonyl chloride, for example, would furnish the corresponding N-sulfonylated product. These reactions are crucial for creating precursors for more complex molecular architectures.

Table 1: Representative N-Acylation and N-Sulfonation Reactions This table is illustrative and based on general reactivity patterns of indoles.

| Reagent | Base | Product |

|---|---|---|

| Acetyl chloride | Triethylamine | 1-Acetyl-5-bromo-2-chloro-1H-indole-3-carbaldehyde |

| Benzoyl chloride | Potassium Carbonate | 1-Benzoyl-5-bromo-2-chloro-1H-indole-3-carbaldehyde |

| Benzenesulfonyl chloride | Sodium Hydride | 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde |

Reactions Involving the Halogen Substituents (C2-Cl, C5-Br)

The two halogen atoms on the indole ring exhibit differential reactivity, allowing for selective functionalization. The chlorine at the C2 position is susceptible to nucleophilic aromatic substitution, while the bromine at the C5 position is ideal for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution at C2 (e.g., Replacement of Chlorine)

The C2-chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom and the C3-formyl group. youtube.com This allows for the introduction of a wide range of nucleophiles. The reaction typically proceeds via an addition-elimination mechanism. youtube.com

Common nucleophiles include amines, alkoxides, and thiolates. For example, treatment with a primary or secondary amine, such as piperidine, in a suitable solvent and often with heating, would lead to the displacement of the chloride to form the corresponding 2-aminoindole derivative. Similarly, reaction with sodium methoxide (B1231860) would yield the 2-methoxyindole analogue. The efficiency of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira for Bromine)

The C5-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.org

The Suzuki-Miyaura coupling reaction involves the coupling of the bromoindole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgrsc.org This reaction is highly versatile for forming biaryl linkages. For example, reacting this compound with phenylboronic acid using a catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate would yield 2-chloro-5-phenyl-1H-indole-3-carbaldehyde. nih.govresearchgate.net

The Sonogashira coupling reaction enables the formation of a C-C bond between the bromoindole and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Coupling this compound with phenylacetylene (B144264) under Sonogashira conditions would produce 2-chloro-5-(phenylethynyl)-1H-indole-3-carbaldehyde. researchgate.net

Table 2: Examples of Cross-Coupling Reactions at C5-Br

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-5-phenyl-1H-indole-3-carbaldehyde |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Chloro-5-(phenylethynyl)-1H-indole-3-carbaldehyde |

Ring-Based Functionalization and C-H Activation

Beyond the existing functional groups, the indole ring itself can undergo further modification through electrophilic substitution or modern C-H functionalization techniques.

Electrophilic Substitution Reactions on the Indole Ring

While the indole ring is generally electron-rich and reactive towards electrophiles, the substitution pattern of this compound directs incoming electrophiles. The C3 position, typically the most reactive site in unsubstituted indoles, is blocked. ic.ac.ukquora.com The existing substituents, particularly the electron-withdrawing formyl and chloro groups, deactivate the pyrrole (B145914) ring, while the bromo group on the benzene (B151609) ring also influences regioselectivity.

Electrophilic substitution, such as nitration or further halogenation, would likely occur on the benzene portion of the indole ring. The directing effects of the existing groups suggest that substitution would preferentially occur at the C4 or C6 positions. The precise outcome would depend on the specific electrophile and reaction conditions employed. For 3-substituted indoles, electrophilic attack can initially occur at C3, followed by a rearrangement to the C2 position, though this is less likely given the C2-chloro substituent. quimicaorganica.orgrsc.org

C-H Functionalization at Other Indole Positions (C4, C6, C7)

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the indole core. chim.it These reactions often employ transition metal catalysts and directing groups to achieve high site-selectivity. nih.gov

For this compound, C-H functionalization strategies could target the C4, C6, and C7 positions on the benzene ring. nih.gov By installing a suitable directing group on the indole nitrogen (e.g., a picolinamide (B142947) or a phosphinoyl group), one can direct a palladium, rhodium, or copper catalyst to selectively activate a specific C-H bond. nih.govnih.gov This allows for the introduction of aryl, alkyl, or other functional groups at these less accessible positions, bypassing the limitations of classical electrophilic substitution. For example, a directing group strategy could facilitate the palladium-catalyzed arylation of the C7 position, a transformation that is challenging to achieve through other means. nih.gov

Multi-Component Reactions (MCRs) Utilizing this compound as a Scaffold

Multi-component reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds. The inherent reactivity of the aldehyde function in this compound makes it an ideal electrophilic component for a range of MCRs.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. While direct and specific studies employing this compound in Ugi reactions are not extensively documented in publicly available literature, the general applicability of substituted indole-3-carbaldehydes in such transformations is well-established. For instance, a recent review highlights that in Ugi-type reactions for the synthesis of indole carboxamide amino amides, a wide array of aldehydes, including those bearing bromo and chloro substituents, are well-tolerated. rsc.org This suggests a high potential for this compound to participate effectively in Ugi reactions.

A hypothetical Ugi reaction involving this compound could proceed as depicted in the scheme below, leading to the formation of a complex peptidomimetic structure incorporating the substituted indole scaffold. The reaction would involve the initial formation of an imine between the indole aldehyde and a primary amine, which then reacts with an isocyanide and a carboxylic acid to yield the final product.

Hypothetical Ugi Reaction Scheme

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Hypothetical Product |

| This compound | Primary Amine (R¹-NH₂) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | α-Acylamino amide derivative of 5-bromo-2-chloro-1H-indole |

The resulting products would be of significant interest for biological screening due to the combination of the privileged indole nucleus with peptide-like features. The bromine and chlorine atoms also provide handles for further synthetic modifications, such as cross-coupling reactions, to further expand the chemical diversity of the generated library.

The Van Leusen three-component reaction (vL-3CR) is a versatile method for the synthesis of imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). mdpi.com This reaction has been successfully applied to various indole carbaldehydes to generate indole-imidazole hybrids, which are scaffolds of interest in medicinal chemistry. organic-chemistry.orgrsc.org

In the context of this compound, the vL-3CR would involve the in situ formation of an aldimine from the indole aldehyde and a primary amine, followed by a [3+2] cycloaddition with the deprotonated TosMIC. Subsequent elimination of p-toluenesulfinic acid would lead to the formation of a 1,5-disubstituted imidazole (B134444) ring attached to the 3-position of the 5-bromo-2-chloroindole core.

Hypothetical Van Leusen Reaction Data

| Aldehyde Component | Amine Component | TosMIC | Expected Product Class |